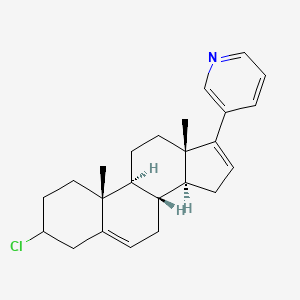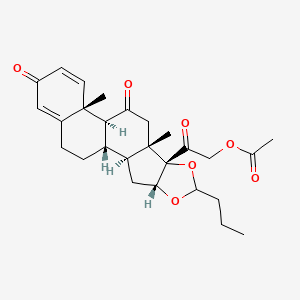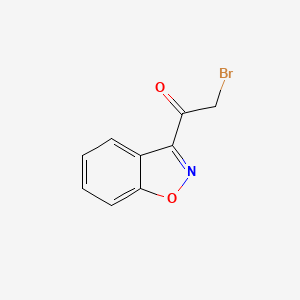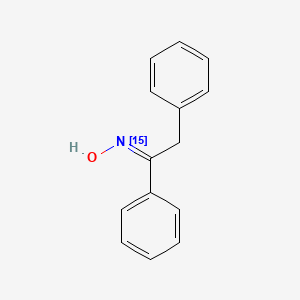
(1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1,2-Diphenylethanone Oxime-15N, also known as (E)-2-Phenylacetophenone Oxime-15N, is a nitrogen-15 labeled derivative of 2-Phenylacetophenone oxime. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies in reaction mechanisms and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-Diphenylethanone Oxime-15N typically involves the reaction of 2-Phenylacetophenone with hydroxylamine-15N under acidic or basic conditions to form the oxime. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of (1E)-1,2-Diphenylethanone Oxime-15N may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and yield. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1,2-Diphenylethanone Oxime-15N undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitriles.
Reduction: Can be reduced to amines.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-1,2-Diphenylethanone Oxime-15N is utilized in various scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in isotope labeling studies to track metabolic pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetics.
Industry: Used in the synthesis of labeled compounds for quality control and analytical purposes.
Wirkmechanismus
The mechanism of action of (1E)-1,2-Diphenylethanone Oxime-15N involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitrogen-15 label allows for detailed NMR studies to elucidate the pathways and interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylacetophenone Oxime: The non-labeled counterpart.
Benzophenone Oxime: Another structurally similar oxime.
Acetophenone Oxime: A simpler oxime derivative.
Uniqueness
(1E)-1,2-Diphenylethanone Oxime-15N is unique due to its nitrogen-15 isotopic labeling, which provides enhanced capabilities for detailed mechanistic studies and tracking in various scientific applications. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in research.
Eigenschaften
Molekularformel |
C14H13NO |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
(NZ)-N-(1,2-diphenylethylidene)(15N)hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-/i15+1 |
InChI-Schlüssel |
PWCUVRROUAKTLL-MXLIBVBKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C(=[15N]/O)/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


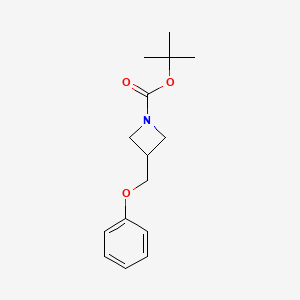
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
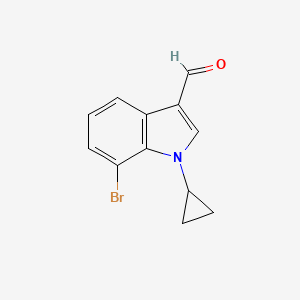
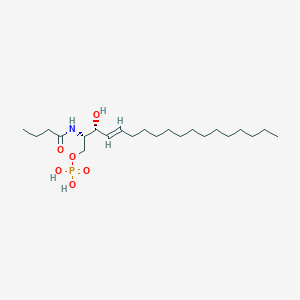
![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
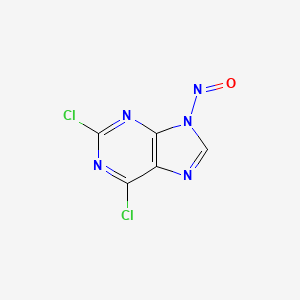
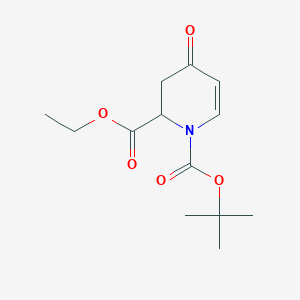
![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)
